molecular formula C24H21N3O3 B7720906 N-(2,3-dimethylphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

N-(2,3-dimethylphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

Cat. No. B7720906
M. Wt: 399.4 g/mol
InChI Key: BXKLTWVVINCGCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been synthesized using specific methods to ensure its purity and effectiveness.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is not fully understood. However, it is believed to act by inhibiting the production of prostaglandins, which are responsible for inflammation and pain. It may also act by inhibiting the growth of cancer cells by inducing apoptosis or cell death.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to exhibit several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. It has also been shown to inhibit cancer cell growth in vitro and in vivo. Additionally, it has been shown to exhibit antibacterial and antifungal activity.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,3-dimethylphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide in lab experiments is its ability to exhibit anti-inflammatory and analgesic properties. This makes it a useful compound for studying inflammation and pain in animal models. Additionally, its potential use as an anti-cancer agent makes it a valuable compound for studying cancer cell growth. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(2,3-dimethylphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. One direction is to investigate its potential use as an anti-cancer agent in human clinical trials. Another direction is to study its potential use in the treatment of bacterial and fungal infections. Additionally, further studies are needed to understand its mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of N-(2,3-dimethylphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves several steps. The first step is the synthesis of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol, which is prepared by reacting hydrazine hydrate with 3-phenyl-1,2,4-oxadiazole-5-carbonitrile. The second step involves the reaction of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol with 2,3-dimethylbenzoyl chloride to form N-(2,3-dimethylphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. The purity of the compound is ensured by recrystallization using a suitable solvent.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been studied extensively for its potential applications in various fields. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use as an anti-cancer agent due to its ability to inhibit cancer cell growth. Additionally, it has been investigated for its potential use as an antibacterial and antifungal agent.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c1-16-8-6-13-21(17(16)2)25-22(28)15-29-20-12-7-11-19(14-20)24-26-23(27-30-24)18-9-4-3-5-10-18/h3-14H,15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXKLTWVVINCGCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)COC2=CC=CC(=C2)C3=NC(=NO3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

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